Tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate
Description
This compound belongs to the tert-butyl piperidine-1-carboxylate family, characterized by a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 3-amino group enhances nucleophilicity, while the 4-(4-ethoxyphenyl) substituent introduces steric bulk and electronic modulation via the electron-donating ethoxy group. Such derivatives are pivotal intermediates in medicinal chemistry, particularly for CDK inhibitors and antiviral agents, owing to their conformational flexibility and hydrogen-bonding capacity .
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-5-22-14-8-6-13(7-9-14)15-10-11-20(12-16(15)19)17(21)23-18(2,3)4/h6-9,15-16H,5,10-12,19H2,1-4H3 |
InChI Key |
XNWGFNYVKSTZCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
Tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry . It comprises a piperidine ring, with tert-butyl, amino, and ethoxyphenyl groups attached.
Scientific Research Applications
This compound is useful as an intermediate in synthesizing various organic compounds. The compound can also be used in studying biological pathways.
Medicinal Chemistry
This compound has applications in drug development for treating diseases, including cancer and neurological disorders.
- Antitumor Activity Studies have demonstrated that derivatives of this compound have significant inhibitory effects on tumor growth in xenograft models. Related compounds have been shown to modulate biomarkers associated with the PI3K-AKT-mTOR signaling pathway, which is critical in cancer biology.
- Neuroprotective Effects Some studies suggest that similar compounds may have neuroprotective properties, potentially through the inhibition of amyloid-beta aggregation, which is relevant in Alzheimer's disease research. It has been observed that it can reduce oxidative stress and inflammatory markers in neuronal cell cultures.
Other Potential Applications
Beyond pharmaceutical relevance, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties, and its versatility allows it to be integrated into various industrial processes.
Case Study: Antitumor Efficacy
A study investigated the effects of a piperidine derivative on human tumor xenografts in nude mice. The compound demonstrated a dose-dependent inhibition of tumor growth, with significant modulation of PKB signaling pathways. The results indicated potential for further development as an antitumor agent.
Antitumor Efficacy
| Dose (mg/kg) | Tumor Volume (mm³) | % Inhibition |
|---|---|---|
| 10 | 150 ± 20 | 30% |
| 20 | 100 ± 15 | 50% |
| 30 | 50 ± 10 | 70% |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences electronic, steric, and biological properties. Key analogs include:
Functional Group Variations at the 3-Position
Replacing the 3-amino group alters reactivity and biological interactions:
- tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate : The tetrazole group mimics carboxylic acids, enhancing bioavailability and antidiabetic activity (IC50: 7.12 μM) .
Structural and Reactivity Insights
Biological Activity
Tert-butyl 3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and as a multitarget-directed ligand. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₇H₂₆N₂O₃
- Molecular Weight : 306.40 g/mol
- CAS Number : 916421-18-6
- Purity : 97%
Research indicates that this compound exhibits significant biological activity through several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- It also shows activity against β-secretase, an enzyme involved in amyloid-beta peptide production, which is implicated in Alzheimer's pathology .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Neuroprotective Studies
In a controlled study, the compound was administered to astrocytes exposed to Aβ peptides. The results indicated a significant protective effect, with treated cells exhibiting higher viability compared to untreated controls. Specifically, when Aβ was co-administered with the compound, cell viability improved from approximately 43% to nearly 63% .
Pharmacokinetics and Bioavailability
The bioavailability of this compound remains a critical factor in its therapeutic efficacy. Studies suggest that while the compound shows promising in vitro activity, further investigation into its pharmacokinetic profile is necessary to determine its effectiveness in vivo. Factors such as permeability across the blood-brain barrier and metabolic stability will be crucial for its development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
